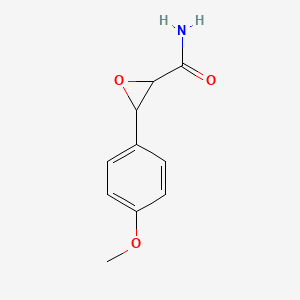

3-(4-Methoxyphenyl)oxiranecarboxamide

説明

3-(4-Methoxyphenyl)oxiranecarboxamide is an epoxide-containing carboxamide derivative characterized by a methoxy-substituted phenyl group attached to the oxirane (epoxide) ring. For example, 3-(4-methoxybenzoyl)oxiranecarboxamide (trans) exhibits a melting point of 172–173°C and has been studied for lipogenesis inhibition . The methoxy group at the para position of the phenyl ring likely enhances solubility and influences electronic properties, which can modulate both synthetic pathways and bioactivity.

特性

分子式 |

C10H11NO3 |

|---|---|

分子量 |

193.20 g/mol |

IUPAC名 |

3-(4-methoxyphenyl)oxirane-2-carboxamide |

InChI |

InChI=1S/C10H11NO3/c1-13-7-4-2-6(3-5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H2,11,12) |

InChIキー |

PHIRCWWPENANBA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2C(O2)C(=O)N |

製品の起源 |

United States |

類似化合物との比較

Nitro-Substituted Derivatives

- 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide : The nitro group at the para position introduces strong electron-withdrawing effects, increasing reactivity in ring-opening reactions compared to the methoxy analog. This compound has been utilized as a building block for natural product synthesis, such as Taxol side chains, due to its electrophilic epoxide ring .

Halogen-Substituted Derivatives

Electron-Withdrawing Groups (EWGs)

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide: The cyano and trifluoromethyl groups enhance electrophilicity and metabolic stability. This compound is an intermediate in the synthesis of Bicalutamide, an anticancer drug, highlighting the therapeutic relevance of EWG-modified oxiranecarboxamides .

Modifications to the Oxirane Ring

- This modification is critical for tuning pharmacokinetic properties in drug development .

- 3-(4-Methylphenyl)oxiranecarboxylic Acid : Replacing the methoxy group with a methyl group reduces polarity, increasing lipophilicity. This derivative’s carboxylic acid functionality contrasts with the carboxamide group, altering solubility and reactivity .

準備方法

Condensation and Reduction Strategy

A widely cited method involves the condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid (PTSA) in toluene. The reaction forms a Schiff base intermediate, which undergoes catalytic hydrogenation using 10% Pd/C under H₂ atmosphere. The resulting amine is treated with PTSA to yield (S,S)-3-(4-methoxyphenyl)oxiranecarboxamide as a crystalline solid.

Key Steps:

-

Imine Formation:

-

Reflux 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine with PTSA in toluene.

-

Azeotropic removal of water via Dean-Stark trap.

-

Yield: ~90% (crude imine).

-

-

Hydrogenation:

-

Use 10% Pd/C in ethyl acetate at 35–40°C for 10–12 hours.

-

Post-reduction, the free base is isolated and converted to the PTSA salt.

-

-

Crystallization:

Optical Purity and Scalability

This method achieves high optical purity (>99% ee) and is scalable to industrial production. However, it requires chiral starting materials, increasing costs.

Enzymatic Resolution of Racemic Precursors

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is resolved using Serratia marcescens lipase (Lipase A) in a biphasic system. The enzyme selectively hydrolyzes the (2R,3S)-enantiomer, leaving the desired (2S,3R)-isomer intact.

Procedure:

-

Dissolve racemic substrate in toluene and mix with phosphate buffer (pH 7.5).

-

Add Lipase A and stir at 30°C until 50–52% conversion.

-

Separate layers, recover unreacted ester, and purify via crystallization.

Outcomes:

Recycling of Unwanted Enantiomer

The hydrolyzed byproduct (2R,3S)-3-(4-methoxyphenyl)glycidic acid is oxidized to 4-methoxyphenylacetic acid using NaClO₂ and H₂O₂ , enabling resource efficiency.

Comparative Analysis of Methods

Q & A

Q. What are the key synthetic routes for 3-(4-Methoxyphenyl)oxiranecarboxamide, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The synthesis typically involves epoxidation of precursor olefins or condensation reactions with appropriate carbonyl derivatives. Key methods include:

- Asymmetric Epoxidation : Using chiral catalysts (e.g., Sharpless conditions) to control stereochemistry, critical for biological activity studies .

- Oxidation of Allyl Derivatives : Reaction of 4-methoxyphenylacetic acid derivatives with oxidizing agents like m-chloroperbenzoic acid (mCPBA), yielding the oxirane ring .

- Multi-Step Condensation : Combining 4-methoxyphenyl precursors with carboxamide groups under basic conditions, followed by epoxide formation .

Q. Critical Parameters :

- Catalyst Choice : Asymmetric catalysts (e.g., Jacobsen’s) improve enantiomeric excess (ee) but require rigorous temperature control (-20°C to 0°C) .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction rates but may reduce selectivity in nucleophilic additions .

Q. Which functional groups in this compound are most reactive, and what common transformations are employed in derivatization?

Methodological Answer:

- Oxirane Ring : Prone to nucleophilic ring-opening (e.g., with amines, thiols) to form diols, thioethers, or aziridines. Reaction conditions (pH, solvent) dictate regioselectivity .

- Methoxyphenyl Group : Electron-donating methoxy substituent stabilizes electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position .

- Carboxamide : Participates in hydrolysis (acid/base-mediated) to carboxylic acids or reacts with Grignard reagents for chain elongation .

Q. Example Transformation Protocol :

Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts >1.5 min indicate high ee .

- X-ray Crystallography : Resolve absolute configuration; single crystals grown via vapor diffusion (e.g., ether into DCM solution) .

- NMR Spectroscopy : -NMR coupling constants (; ) distinguish epoxide stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Contradictions often arise from variations in:

- Compound Purity : Validate via HPLC (>95% purity) and elemental analysis. Impurities (e.g., diol byproducts) may skew bioassay results .

- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HeLa vs. MCF-7) and exposure times (24–48 hours) .

- Structural Confirmation : Compare activity of stereoisomers (e.g., trans vs. cis epoxides) to isolate stereochemical effects .

Case Study : If anti-inflammatory activity conflicts, re-test compounds with LPS-induced RAW 264.7 macrophages, measuring NO production (IC) under controlled oxygen levels .

Q. What methodological approaches optimize enantiomeric purity during epoxidation steps in this compound synthesis?

Methodological Answer:

- Catalyst Screening : Test salen-metal complexes (e.g., Mn(III)-salen) vs. organocatalysts (e.g., ketone-derived) for ee improvement. Asymmetric induction >80% ee is achievable at -30°C .

- Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to hydrolyze undesired enantiomers .

- Chromatographic Separation : Employ flash chromatography with chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) for gram-scale purification .

Q. Optimization Workflow :

Screen 5–10 mol% catalyst loadings.

Analyze ee via chiral HPLC after each trial.

Scale reaction with highest ee using continuous flow reactors for reproducibility .

Q. What experimental strategies enable mechanistic elucidation of nucleophilic ring-opening reactions in this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare using deuterated nucleophiles (e.g., DO) to identify rate-determining steps .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity (C2 vs. C3 attack) .

- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect oxonium ion intermediates in BF-mediated ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。